AT7519 - 844442-38-2

AT7519

Catalog Number: EVT-260325
CAS Number: 844442-38-2
Molecular Formula: C16H17Cl2N5O2
Molecular Weight: 382.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AT7519 is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs). [] It was developed by Astex Therapeutics, Ltd. using a fragment-based drug design approach. [, ] AT7519 potently inhibits CDKs 1, 2, 4, 5, and 9, with lower potency against CDKs 3, 6, and 7. [, , , , , , , , , , , , ] It has been shown to induce apoptosis, cell cycle arrest, and inhibit tumor growth in preclinical models of various cancers. [, , , , , , , , , , , , , , , , , , , , , , , ] AT7519 has been investigated in early phase clinical trials for the treatment of various cancers. [, , , , , , , ]

Future Directions
  • Clinical evaluation: Further clinical trials are warranted to evaluate the safety and efficacy of AT7519 in various cancer types. [, , , , , , , ]

  • Combination therapies: Exploring the potential synergistic effects of AT7519 in combination with other anticancer agents, such as chemotherapy, targeted therapy, or immunotherapy. [, , , ]

  • Biomarker development: Identifying biomarkers that can predict response to AT7519 therapy and guide patient selection for clinical trials. []

  • Mechanistic studies: Further elucidating the precise mechanisms of action of AT7519, particularly its role in regulating transcriptional processes and its interplay with other signaling pathways. [, , ]

  • Drug resistance: Investigating mechanisms of resistance to AT7519 and developing strategies to overcome resistance. [, ]

  • Delivery optimization: Exploring novel drug delivery approaches to improve the pharmacokinetic profile and therapeutic efficacy of AT7519. []

Kenpaullone

Compound Description: Kenpaullone is a synthetic CDK inhibitor, with potent inhibitory effects on CDK2 and CDK5. []

Relevance: Kenpaullone, like AT7519, displays inhibitory activity against CDK2. This shared target makes it a relevant compound in studies exploring the therapeutic potential of CDK inhibition, particularly in the context of cisplatin-induced ototoxicity where both compounds have shown promise. []

AZD5438

Compound Description: AZD5438 is a potent and selective inhibitor of CDK2, showing efficacy in preventing cisplatin-induced hearing loss in animal models. []

Relevance: AZD5438 exhibits a similar mechanism of action to AT7519, primarily targeting CDK2 inhibition. Both compounds have demonstrated potential as therapeutic agents for preventing cisplatin-induced ototoxicity. []

Flavopiridol

Compound Description: Flavopiridol is a semi-synthetic flavonoid, acting as a potent pan-CDK inhibitor, with particular affinity for CDK9. [, , , , , ]

SNS-032

Compound Description: SNS-032 is a potent, selective, and reversible inhibitor of CDK2, CDK7, and CDK9. [, , , ]

Relevance: Like AT7519, SNS-032 targets CDKs involved in cell cycle progression (CDK2) and transcriptional regulation (CDK7 and CDK9). This shared target profile makes it a relevant compound for comparative analysis in cancer treatment, particularly when exploring the benefits of inhibiting both cell cycle and transcriptional processes. [, , , ]

R-Roscovitine

Compound Description: R-Roscovitine is a selective inhibitor of CDKs, displaying particular potency against CDK2 and CDK9, known to induce apoptosis in certain cell types. []

Relevance: R-Roscovitine and AT7519 share overlapping target profiles, inhibiting CDK2 and CDK9. This makes R-Roscovitine a relevant compound for comparative studies investigating the effects of CDK inhibition on inflammation and resolution, particularly in the context of neutrophil and macrophage activity. []

Dinaciclib

Compound Description: Dinaciclib is a potent inhibitor of CDKs 1, 2, 5, and 9, known for its ability to induce cell cycle arrest and apoptosis. [, , ]

α-Amanitin

Compound Description: α-Amanitin is a potent inhibitor of RNA polymerase II. []

Relevance: Unlike AT7519, which indirectly inhibits RNA polymerase II by targeting CDK9, α-Amanitin directly inhibits this enzyme. This difference makes α-Amanitin a useful tool in research to dissect the specific mechanisms by which AT7519 induces apoptosis in cancer cells. []

Palbociclib

Compound Description: Palbociclib is a highly selective and potent inhibitor of CDK4/6, primarily used in the treatment of breast cancer. [, , ]

Relevance: While both are CDK inhibitors, Palbociclib and AT7519 have distinct target profiles. Palbociclib selectively targets CDK4/6, which are important for cell cycle progression, while AT7519 inhibits a broader range of CDKs, including those involved in transcription. This difference highlights the diverse roles of CDKs in cancer and the potential for developing targeted therapies. [, , ]

AT9283

Compound Description: AT9283 is a multi-targeted kinase inhibitor that targets various kinases including Abl, JAK2, JAK3, and Aurora kinases A and B. []

Relevance: Although structurally similar to AT7519, AT9283 exhibits a distinct target profile. AT9283 focuses on kinases involved in cell signaling pathways relevant to leukemia and other cancers. This difference in targets highlights the diversity of kinase inhibitors and their potential application in treating various diseases. []

AT13387

Compound Description: AT13387 is a small molecule inhibitor of the molecular chaperone HSP90, which plays a role in cancer cell survival. [, ]

Relevance: While not structurally related to AT7519, AT13387 represents another promising anticancer agent. The studies exploring the combination therapy of AT7519, a CDK inhibitor, and AT13387, an HSP90 inhibitor, highlight the potential of targeting multiple pathways to enhance the efficacy of cancer treatment. [, ]

Source and Classification

AT7519 was synthesized by Astex Therapeutics and is characterized by its ability to inhibit several CDK family members, including CDK1, CDK2, CDK4, CDK5, and CDK9 . Its chemical structure is N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, with a molecular formula of C₁₈H₁₇Cl₂N₃O . The compound belongs to the category of anticancer agents due to its mechanism of action involving the disruption of cell cycle progression.

Synthesis Analysis

The synthesis of AT7519 utilizes a fragment-based medicinal chemistry approach coupled with high-throughput X-ray crystallography. This method allows for the identification of low molecular weight fragments that can be optimized into potent inhibitors. The optimization process involves structure-based drug design, which has led to the development of AT7519 as a highly selective inhibitor against CDKs .

Technical Details

The synthesis typically involves:

  • Fragment Screening: Identifying potential fragments that bind to the target CDKs.
  • Optimization: Modifying these fragments through chemical reactions to enhance their binding affinity and selectivity.
  • Characterization: Employing techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

The molecular structure of AT7519 features a pyrazole core substituted with a piperidine moiety and a dichlorobenzoyl group. This configuration is critical for its binding affinity to CDKs. The compound's structural data indicates specific interactions that stabilize its binding within the active site of cyclin-dependent kinases.

Structural Data

  • Molecular Weight: 353.25 g/mol
  • Melting Point: Not explicitly stated in available literature but typically assessed during characterization.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM .
Chemical Reactions Analysis

AT7519 undergoes competitive inhibition against ATP at the active sites of cyclin-dependent kinases. This mechanism prevents the phosphorylation of target proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.

Technical Details

  • Inhibition Mechanism:
    • IC50 values indicate strong inhibitory effects on CDK1 (210 nM), CDK2 (47 nM), CDK4 (100 nM), CDK5 (13 nM), CDK6 (170 nM), and CDK9 (<10 nM) .
    • The compound shows no significant activity against other kinases like CDK3 or CDK7.
Mechanism of Action

AT7519 exerts its effects by inhibiting multiple cyclin-dependent kinases, which play pivotal roles in regulating cell cycle progression and transcriptional control. By inhibiting these kinases, AT7519 induces:

  • Cell Cycle Arrest: Primarily at the G0-G1 and G2-M phases, preventing cancer cells from proliferating.
  • Apoptosis: Induction of programmed cell death through pathways involving glycogen synthase kinase 3 beta activation and inhibition of RNA polymerase II phosphorylation .

The compound has demonstrated efficacy in both in vitro assays with various human tumor cell lines and in vivo models using xenograft studies.

Physical and Chemical Properties Analysis

AT7519 exhibits several physical and chemical properties relevant to its function as an anticancer agent:

  • Appearance: Typically presented as a solid powder.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Solubility: High solubility in DMSO facilitates its use in biological assays.
Applications

AT7519 has significant potential in scientific research and clinical applications:

  • Cancer Treatment: Currently being evaluated in clinical trials for refractory solid tumors .
  • Research Tool: Used extensively in preclinical studies to explore mechanisms of cancer cell proliferation and apoptosis.
  • Combination Therapy: Shows promise when used in combination with other chemotherapeutic agents to enhance therapeutic efficacy against resistant cancer types .
Mechanistic Insights into AT7519 as a Multi-Target CDK Inhibitor

Structural Basis of CDK Inhibition Specificity

Kinase Selectivity Profiles: CDK1/2/4/6/9 vs. Non-CDK Targets

AT7519 is a second-generation aminopyrazole-based inhibitor exhibiting potent activity against CDK1, CDK2, CDK4, CDK6, and CDK9, with biochemical IC₅₀ values spanning 10–210 nM across this kinase subset [6] [8] [10]. Its selectivity profile was characterized through comprehensive kinase screens, revealing significantly weaker inhibition (>10-fold higher IC₅₀) against CDK3, CDK7, and non-CDK kinases like GSK-3β, EGFR, and PKC [6] [9]. This selectivity arises from AT7519's ability to exploit structural variations in the ATP-binding pockets of CDKs. For instance, molecular docking studies confirm that AT7519 forms critical hydrogen bonds with conserved residues (Cys106 in CDK9; Glu81 and Leu83 in CDK2) within the hinge region—a feature less optimally aligned in off-target kinases [2] [9]. Table 1 summarizes key selectivity data.

Interactive Table 1: Kinase Inhibition Profile of AT7519

Kinase TargetIC₅₀ (nM)Selectivity vs. Non-CDKsBiological Consequence
CDK1/Cyclin B10–50>100-fold vs. CDK7G₂/M arrest [5]
CDK2/Cyclin A6–20>50-fold vs. EGFRS-phase arrest [9]
CDK4/Cyclin D1100>20-fold vs. PKCG₁ arrest [8]
CDK6/Cyclin D3170>100-fold vs. VEGFRRB hypophosphorylation [8]
CDK9/Cyclin T114–60>50-fold vs. PKARNA Pol II inhibition [2]

ATP-Competitive Binding Dynamics and Kinase Inhibition Kinetics

AT7519 functions as a competitive ATP antagonist, binding the catalytic cleft of CDKs with high affinity. Kinetic analyses demonstrate a Kᵢ of ≤20 nM for CDK2 and CDK9, correlating with rapid suppression of substrate phosphorylation (≤1 hour post-treatment in cellular models) [5] [9]. Its aminopyrazole core engages the kinase hinge via a triad of hydrogen bonds, while the pendant aryl group occupies a hydrophobic pocket adjacent to the gatekeeper residue—a configuration validated through co-crystallography studies of analog structures [9]. Unlike first-generation pan-CDK inhibitors (e.g., flavopiridol), AT7519 shows slower dissociation kinetics from CDK2/cyclin A and CDK9/cyclin T1 complexes, contributing to sustained target suppression despite its short plasma half-life [5] [8].

Transcriptional Regulation via RNA Polymerase II Phosphorylation Modulation

CDK9/Cyclin T1-Dependent RNA Pol II CTD Dephosphorylation

CDK9/cyclin T1 (PTEFb) phosphorylates Ser2 residues within the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a mandatory step for transcriptional elongation. AT7519 inhibits CDK9 with an IC₅₀ of 14–60 nM, leading to rapid dephosphorylation of Pol II CTD at Ser2 (pSer2-Pol II) [2] [4]. In acute myeloid leukemia (AML) and glioblastoma cells, AT7519 treatment (0.4–1 μM) reduces pSer2-Pol II levels by >80% within 3 hours, preceding apoptosis induction. This effect coincides with diminished occupancy of Pol II at promoters of short-lived oncogenes like MYC and MCL-1 [2] [5]. Notably, CDK9 inhibition by AT7519 is functionally distinct from transcriptional CDK7/12 inhibitors, as it selectively blocks elongation without affecting Pol II initiation complexes [2] [4].

Disruption of Transcriptional Elongation in Oncogenic Signaling

The primary consequence of AT7519-mediated Pol II pSer2 loss is abrupt termination of mRNA synthesis for prosurvival proteins with short half-lives. In AML (KG-1 cells) and glioblastoma (U87MG), AT7519 (0.4 μM) downregulates MCL-1 mRNA by 90% and protein by 70% within 6 hours, preceding caspase activation [2] [5]. MYC transcription is similarly suppressed, disrupting a key amplifier of malignant proliferation. This "transcriptional vulnerability" is exploited therapeutically in cancers dependent on CDK9-regulated oncogenes. Additionally, AT7519 blocks HIV-1 latency reversal by inhibiting CDK9-dependent viral transcription, confirming its broad impact on elongation-dependent genomes [4].

Non-Canonical Mechanisms: GSK-3β Activation and Apoptotic Synergy

Phosphorylation-Dependent Inactivation of GSK-3β

Beyond direct CDK inhibition, AT7519 modulates glycogen synthase kinase-3β (GSK-3β), a kinase regulating apoptosis and metabolism. AT7519 suppresses inhibitory phosphorylation of GSK-3β at Ser9, enhancing its catalytic activity [2] [7]. In in vitro kinase assays, AT7519 (1 μM) reduces phospho-Ser9 GSK-3β levels by 60%, derepressing its pro-apoptotic function. Active GSK-3β phosphorylates and destabilizes MCL-1 and β-catenin—synergizing with transcriptional MCL-1 suppression by CDK9 inhibition [2]. In allergic inflammation models, AT7519-triggered GSK-3β activation promotes eosinophil apoptosis, highlighting this pathway’s relevance beyond oncology [7].

Cross-Talk Between CDK Inhibition and PI3K/AKT/NF-κB Pathways

AT7519 disrupts compensatory survival signaling via the PI3K/AKT/NF-κB axis. In AML cells, AT7519 downregulates PI3K p110δ subunit expression and inhibits AKT phosphorylation at Thr308, reducing activity by >50% [1] [3]. This impairs AKT-mediated inactivation of pro-apoptotic proteins (BAD, caspase-9) and NF-κB nuclear translocation. Table 2 details key pathway interactions. Critically, PI3K/AKT suppression sensitizes cells to CDK inhibition—dual targeting with PI3K inhibitors (e.g., CAL-101) synergistically induces apoptosis in lymphoma and leukemia models [1] [3]. NF-κB inactivation further amplifies this effect, as AT7519 reduces nuclear p65 levels, diminishing transcription of anti-apoptotic genes like BCL-2 and XIAP [3] [7].

Interactive Table 2: AT7519-Mediated Modulation of Survival Pathways

PathwayKey Components AffectedChange Induced by AT7519Functional Outcome
PI3K/AKTPI3K p110δ; pAKT (Thr308)↓ 50–70% expression [1]Loss of pro-survival signaling
GSK-3βpGSK-3β (Ser9)↓ 60% phosphorylation [7]MCL-1/β-catenin degradation
NF-κBNuclear p65; IκBα phosphorylation↓ nuclear translocation [3]Reduced BCL-2/XIAP transcription
c-MYCMYC mRNA stability↓ 90% expression [2]Abrogated proliferative drive

Properties

CAS Number

844442-38-2

Product Name

AT7519

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide

Molecular Formula

C16H17Cl2N5O2

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24)

InChI Key

OVPNQJVDAFNBDN-UHFFFAOYSA-N

SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Solubility

Soluble in DMSO

Synonyms

4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxylic acid piperidin-4-ylamide
AT 7519
AT-7519
AT7519

Canonical SMILES

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.